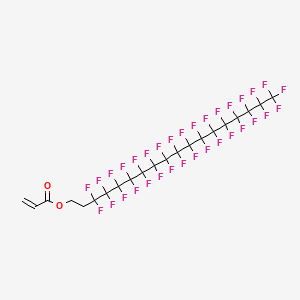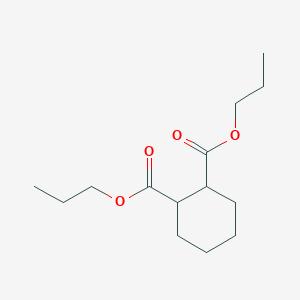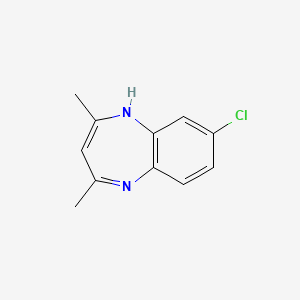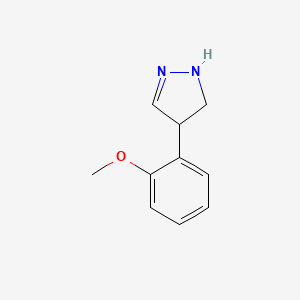
1-(5'-(L-Citrullylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps:
Formation of the Sugar Moiety: The synthesis begins with the preparation of the beta-D-allofuranosyluronic acid. This can be achieved through the oxidation of beta-D-allofuranose using reagents like nitric acid or other oxidizing agents.
Amino Acid Derivatization: L-Citrulline is then introduced to the sugar moiety. This step often involves the activation of the carboxyl group of L-Citrulline, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Nucleoside Formation: The final step involves the coupling of the modified sugar with uracil. This can be achieved through glycosylation reactions, where the sugar moiety is activated (e.g., using trichloroacetimidate) and then reacted with uracil under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the uronic acid group to an alcohol.
Substitution: The amino group of L-Citrulline can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Further oxidized uronic acids.
Reduction Products: Alcohol derivatives of the sugar moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Nucleoside Analogues: This compound can serve as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology:
Enzyme Studies: It can be used to study enzyme interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research:
Cancer Research: It may be investigated for its role in inhibiting certain cancer cell pathways.
Industry:
Biocatalysis: It can be used in biocatalytic processes to produce other valuable compounds.
Pharmaceutical Manufacturing: Its derivatives can be used in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Pathways Involved: It can influence pathways related to nucleotide synthesis and degradation, potentially affecting DNA and RNA synthesis.
類似化合物との比較
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-Citrullylamino group.
1-(5’-Deoxy-beta-D-allofuranosyluronic acid)uracil: Lacks the amino acid derivative.
Uniqueness:
- The presence of the L-Citrullylamino group in 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil provides unique biochemical properties, potentially enhancing its interaction with specific enzymes and receptors compared to its analogues.
特性
CAS番号 |
86632-65-7 |
|---|---|
分子式 |
C16H24N6O9 |
分子量 |
444.40 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8-,9-,10+,11?,13+/m0/s1 |
InChIキー |
CBYNLXDCLVCZJB-MJDMCLFPSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)[C@@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
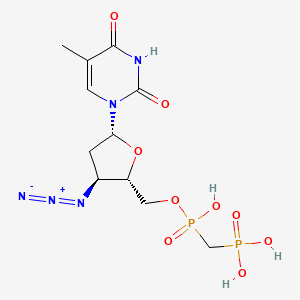
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)

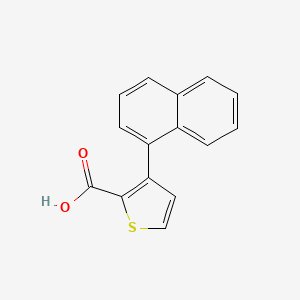
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
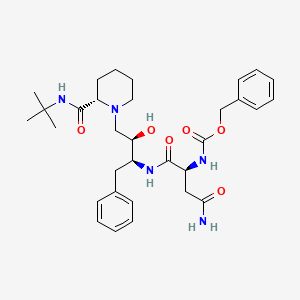
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
